5-[(1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile
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Description
5-[(1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile is a chemical compound with the following properties:
- Synonyms : 1,3-Dimethyl-2-oxohexahydropyrimidine, N,N′-Dimethylpropylene urea, DMPU
- Empirical Formula : C6H12N2O
- CAS Number : 7226-23-5
- Molecular Weight : 128.17 g/mol
- Beilstein Registry Number : 110562
- EC Number : 230-625-6
- MDL Number : MFCD00006550
- PubChem Substance ID : 24855140
Synthesis Analysis
5-[(1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile can be synthesized using various methods. One common approach involves the reaction of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) with appropriate reagents. Here are some key points about its synthesis:
- Starting Material : DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone)
- Reagents : Various reagents can be used for the desired functionalization. For example, arylhydrazine hydrochlorides can be employed for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.
- Reaction Mechanism : The specific mechanism depends on the desired product. In the case of pyrazole synthesis, cyclocondensation reactions are commonly used.
- Catalysts : Depending on the reaction conditions, catalysts such as n-butyl lithium or other bases may be employed.
Molecular Structure Analysis
The molecular structure of 5-[(1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile is as follows:
Chemical Reactions Analysis
This compound serves as a versatile solvent and reagent in various chemical reactions:
- N-Alkylation of Amines : It can be used as a solvent in the N-alkylation of amines.
- O-Alkylation of Aldoses : DMPU is employed in the O-alkylation of aldoses.
- Polymer Synthesis : It participates in the synthesis of poly(aryl ethers).
- Pyrazole Synthesis : DMPU acts as a urea solvent in the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones to yield 1-aryl-3,4,5-substituted pyrazoles.
- Asymmetric Cyanoamidation : It can be used as an additive in asymmetric cyanoamidation reactions.
Physical And Chemical Properties Analysis
- Appearance : Liquid
- Refractive Index (n20/D) : 1.488 (literature value)
- Boiling Point : 146°C at 44 mmHg (literature value)
- Density : 1.06 g/mL at 25°C (literature value)
Safety And Hazards
- Safety Data Sheet : [Link to SDS](https://www.fishersci.com/store/msds?partNumber=AC433560010&productDescription=1%2C3-DIMETHYL-3%2C4%2C5%2C6-TET+1KG&vendorId=VN000
properties
IUPAC Name |
5-[(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-13-11-20(2)17-6-4-3-5-14(17)12-21(13)24(22,23)16-8-7-15(9-18)19-10-16/h3-8,10,13H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZNWJQVAQWZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2CN1S(=O)(=O)C3=CN=C(C=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile |
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